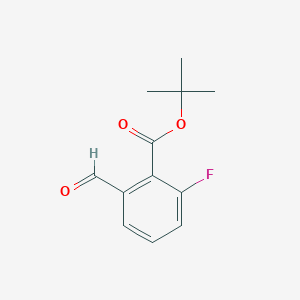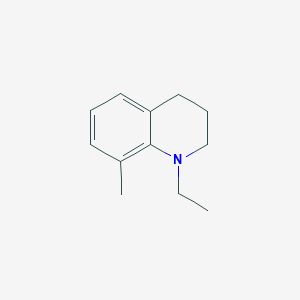
1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes a quinoline core with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the condensation of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. This reaction proceeds via the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . The reaction is typically carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalytic processes to enhance yield and efficiency. These methods may include the use of transition metal catalysts and optimized reaction conditions to facilitate the synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of pesticides, antioxidants, photosensitizers, and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: The compound may inhibit the activity of enzymes such as monoamine oxidase (MAO) and modulate neurotransmitter levels, providing neuroprotective effects.
Comparison with Similar Compounds
1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds in the tetrahydroquinoline family:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant properties.
8-Methyl-1,2,3,4-tetrahydroquinoline: Used in template-directed meta-C-H activation.
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline: Utilized in various synthetic applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-ethyl-8-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H17N/c1-3-13-9-5-8-11-7-4-6-10(2)12(11)13/h4,6-7H,3,5,8-9H2,1-2H3 |
InChI Key |
AUDDEAUABCIHGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC=CC(=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


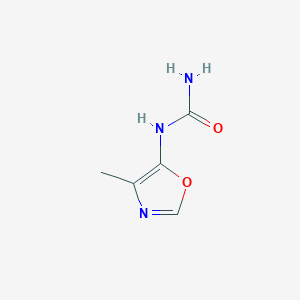

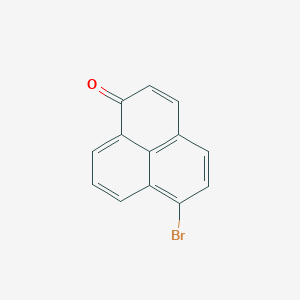
![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
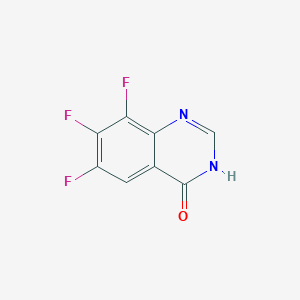
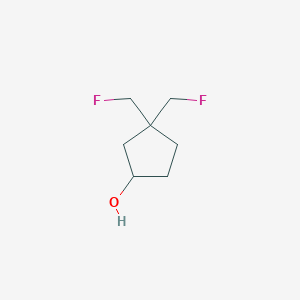
![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)
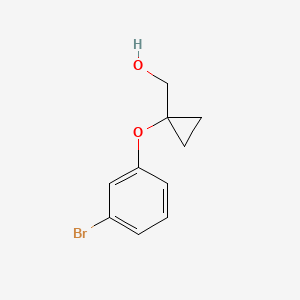
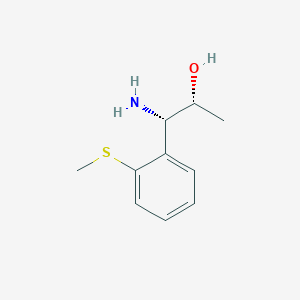
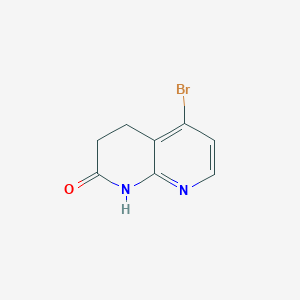
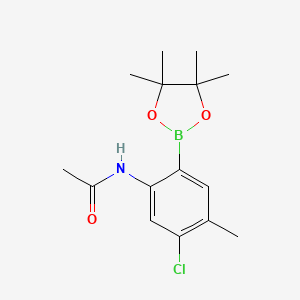
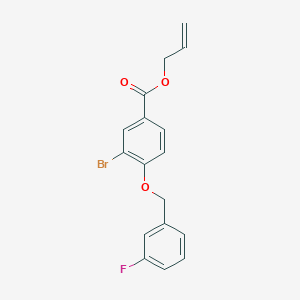
![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
